

The Anticonvulsant Profile of Cinromide: A Technical Overview

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Compound of Interest		
Compound Name:	Cinromide	
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Abstract

Cinromide (3-bromo-N-ethylcinnamamide) is an experimental anticonvulsant agent that underwent preclinical and limited clinical investigation in the late 1970s and early 1980s. Despite demonstrating a degree of efficacy in animal models of epilepsy, its development was halted due to limited clinical usefulness and the emergence of adverse effects.[1] This technical guide provides a comprehensive overview of the anticonvulsant properties of Cinromide, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used in its evaluation. A significant focus is placed on its more recently identified activity as an inhibitor of the B^oAT1 (SLC6A19) neutral amino acid transporter, a mechanism that may underlie its anticonvulsant effects.

Introduction

Cinromide is a derivative of cinnamamide that was investigated for its potential as an antiepileptic drug. Early studies in animal models, including those involving maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures, suggested a profile of a potentially effective anticonvulsant. However, a pilot study in adult outpatients with uncontrolled partial epilepsy revealed limited efficacy and notable central nervous system and gastrointestinal toxicity, leading to its withdrawal from further development.[1]



Recent research has shed new light on the potential molecular targets of **Cinromide**, identifying it as a potent inhibitor of the B^oAT1 neutral amino acid transporter. This discovery provides a new lens through which to examine its anticonvulsant properties and offers insights for the development of novel antiepileptic drugs targeting this pathway.

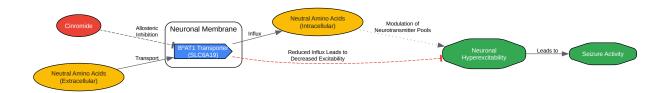
Mechanism of Action

The anticonvulsant effects of **Cinromide** are likely multifactorial, with evidence pointing to both classical neuromodulatory actions and a more recently identified role as a transporter inhibitor.

Inhibition of the B^oAT1 (SLC6A19) Neutral Amino Acid Transporter

The most significant recent finding regarding **Cinromide**'s mechanism of action is its potent inhibition of the B^oAT1 (SLC6A19) neutral amino acid transporter. B^oAT1 is responsible for the sodium-dependent transport of neutral amino acids across the apical membrane of epithelial cells in the intestine and kidneys. While its role in the central nervous system is less defined, the inhibition of amino acid transport could plausibly modulate neuronal excitability.

The proposed mechanism involves an allosteric binding site in the vestibule of the transporter. [2][3] By binding to this site, **Cinromide** is thought to prevent the conformational changes necessary for amino acid translocation, thereby reducing their uptake. The precise downstream effects of B^oAT1 inhibition on neuronal signaling are still under investigation, but it is hypothesized that altering the balance of neuroactive amino acids could lead to a reduction in neuronal hyperexcitability.



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Proposed mechanism of **Cinromide**'s anticonvulsant action via B^oAT1 inhibition.

Modulation of Excitatory and Inhibitory Neurotransmission

Older studies on **Cinromide** suggested a more conventional anticonvulsant mechanism involving the modulation of synaptic transmission. Research indicated that **Cinromide** could depress excitatory transmission and facilitate segmental inhibition. This profile bears resemblance to established antiepileptic drugs like phenytoin and carbamazepine.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of **Cinromide** and its active metabolite.

Table 1: Pharmacokinetic Parameters of Cinromide and

its Active Metabolite

Parameter	Cinromide	3- bromocinnama mide (Active Metabolite)	Species	Reference
Half-life (t½)	0.92 ± 0.23 hr	4.43 ± 0.76 hr	Rhesus Monkey	[4]
Bioavailability	Incomplete due to first-pass metabolism	-	Rhesus Monkey	[4]

Table 2: Pharmacodynamic Data

Parameter	Value	Model System	Reference
IC50 (B ⁰ AT1 Inhibition)	0.5 μΜ	CHO cells expressing B°AT1	[2]
Effective Plasma Concentration	7-14 μg/mL (of metabolite)	Alumina-gel monkey model	[5]



Note: Despite extensive searching of historical literature, specific ED₅₀ values for **Cinromide** in the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models were not available in the accessible full-text articles.

Experimental Protocols

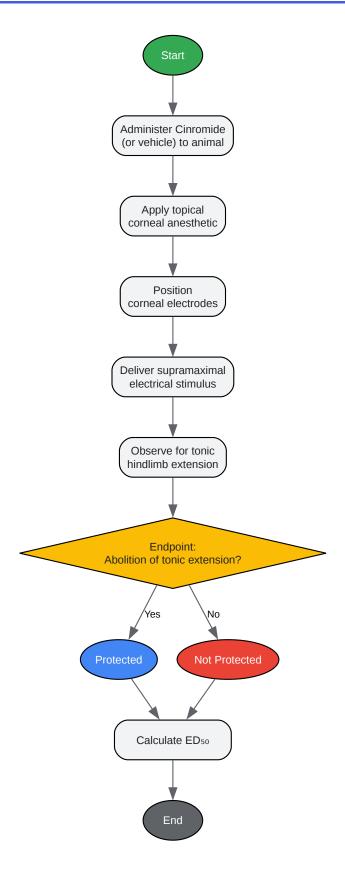
This section details the methodologies for key experiments used in the preclinical evaluation of anticonvulsant compounds like **Cinromide**.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

- Apparatus: A convulsiometer capable of delivering a constant alternating current. Corneal electrodes.
- Procedure:
 - Administer the test compound (Cinromide) to the animal (typically mice or rats) at various doses and time points prior to the test.
 - Apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.
 - Place the corneal electrodes on the animal's eyes, ensuring good contact with a saline solution.
 - Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
 - Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
 - The abolition of the hindlimb tonic extension is considered the endpoint for protection.
- Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.





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Workflow for the Maximal Electroshock (MES) Seizure Test.



Pentylenetetrazole (PTZ) Seizure Test

The PTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.

- Apparatus: Observation chambers, syringes for injection.
- Procedure:
 - Administer the test compound (Cinromide) to the animal (typically mice) at various doses and time points.
 - Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg) subcutaneously or intraperitoneally.
 - Place the animal in an individual observation chamber.
 - o Observe the animal for a set period (e.g., 30 minutes) for the occurrence of seizures.
 - The primary endpoint is the failure to observe a generalized clonic seizure for a defined period.
- Data Analysis: The dose of the compound that protects 50% of the animals from clonic seizures (ED₅₀) is calculated.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

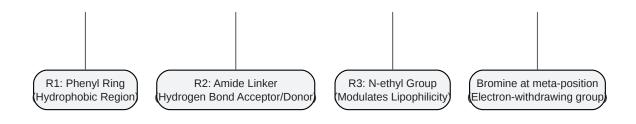
- Materials: Histidine-dependent strains of Salmonella typhimurium, minimal glucose agar plates, S9 liver extract (for metabolic activation), test compound, positive and negative controls.[4][7]
- Procedure:
 - Prepare a top agar containing the bacterial strain, a trace amount of histidine, and the test compound at various concentrations.



- Pour the top agar onto a minimal glucose agar plate.
- Incubate the plates for 48-72 hours.
- Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
- Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Structure-Activity Relationship (SAR)

While a detailed SAR study for a broad range of **Cinromide** analogs is not available in the literature, analysis of the cinnamamide scaffold provides insights into the structural requirements for anticonvulsant activity.



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Key pharmacophoric features of the **Cinromide** structure.

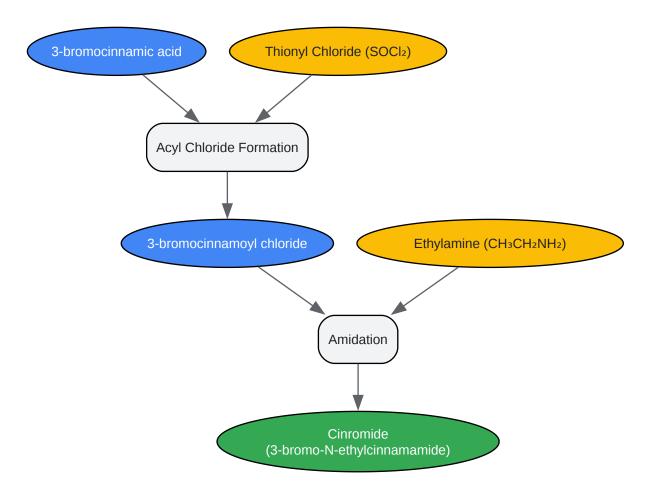
The general pharmacophore for anticonvulsant cinnamamides includes:

- A hydrophobic aromatic ring (the phenyl group in **Cinromide**).
- An electron-donating or -withdrawing substituent on the aromatic ring (the bromine atom in Cinromide).
- An amide linker that can act as a hydrogen bond donor and acceptor.
- An alkyl substituent on the amide nitrogen, which can influence lipophilicity and metabolic stability.



Synthesis

Cinromide, as a cinnamamide derivative, can be synthesized through standard amidation reactions. A plausible synthetic route involves the reaction of 3-bromocinnamic acid with an activating agent to form an acyl chloride, followed by reaction with ethylamine.



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A plausible synthetic workflow for **Cinromide**.

Conclusion

Cinromide represents an interesting case in the history of antiepileptic drug development. While its clinical journey was short-lived due to a suboptimal therapeutic window, the subsequent discovery of its interaction with the B°AT1 transporter highlights the potential for this and related pathways as novel targets for anticonvulsant therapies. The data and protocols summarized in this guide provide a historical context and a scientific foundation for researchers and drug development professionals interested in exploring the cinnamamide scaffold and the



role of amino acid transporters in epilepsy. The story of **Cinromide** underscores the importance of revisiting older compounds with new scientific tools to uncover novel mechanisms of action that could inspire the next generation of therapeutics.

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